Methyl 4-({[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
methyl p-methoxybenzoate , is a chemical compound with the molecular formula C9H10O3. It belongs to the class of benzoic acid derivatives and is commonly used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes:
The synthesis of methyl p-methoxybenzoate involves esterification of p-methoxybenzoic acid with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The balanced chemical equation is:
p-Methoxybenzoic acid+MethanolH+ catalystMethyl p-methoxybenzoate+Water
Industrial Production:
Industrial production methods often employ continuous flow processes or batch reactions. These methods ensure high yields and purity of the compound.
Chemical Reactions Analysis
Methyl p-methoxybenzoate can undergo various reactions:
Ester Hydrolysis: Under basic conditions, it can be hydrolyzed back to p-methoxybenzoic acid and methanol.
Benzylic Oxidation: The benzylic carbon can be oxidized to form the corresponding carboxylic acid.
Substitution Reactions: The benzylic position is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents include sodium hydroxide (for hydrolysis), potassium permanganate (for oxidation), and reducing agents like lithium aluminum hydride (for reduction).
Scientific Research Applications
Methyl p-methoxybenzoate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceuticals: It serves as an intermediate in drug synthesis.
Flavor and Fragrance Industry: Due to its pleasant odor.
Mechanism of Action
The compound’s mechanism of action depends on its specific use. In pharmaceutical research, it may act as a prodrug, releasing the active moiety upon metabolism. Molecular targets and pathways vary based on the context.
Comparison with Similar Compounds
Methyl p-methoxybenzoate shares similarities with other benzoate esters, but its unique structure lies in the combination of the benzylic and imidazolidinone moieties.
Similar Compounds
- p-Methoxybenzoic acid
- Methyl benzoate
- Ethyl p-methoxybenzoate
Properties
Molecular Formula |
C28H27N3O6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H27N3O6/c1-18-4-12-22(13-5-18)31-26(33)24(30(28(31)35)17-19-6-14-23(36-2)15-7-19)16-25(32)29-21-10-8-20(9-11-21)27(34)37-3/h4-15,24H,16-17H2,1-3H3,(H,29,32) |
InChI Key |
ZVUVIXYJZPXLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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